6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Axl kinase Cancer Metastasis

6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class. This heterocyclic scaffold is characterized by a quinoline core bearing a 6-methoxy substituent and an N-(thiazol-2-yl) carboxamide moiety.

Molecular Formula C14H11N3O3S
Molecular Weight 301.32 g/mol
Cat. No. B12182270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC14H11N3O3S
Molecular Weight301.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NC=CS3
InChIInChI=1S/C14H11N3O3S/c1-20-8-2-3-11-9(6-8)12(18)10(7-16-11)13(19)17-14-15-4-5-21-14/h2-7H,1H3,(H,16,18)(H,15,17,19)
InChIKeyRXKQUYZVNGKHGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide: Chemical Class and Procurement-Relevant Identity


6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class [1]. This heterocyclic scaffold is characterized by a quinoline core bearing a 6-methoxy substituent and an N-(thiazol-2-yl) carboxamide moiety. Compounds in this class have been investigated as inhibitors of Axl kinase [2], agonists of the CB2 cannabinoid receptor [3], and inhibitors of monoamine oxidase B (MAO-B) [4]. The specific substitution pattern of the target compound—a methoxy group at the C-6 position and an unsubstituted thiazol-2-yl amide—distinguishes it from other positional isomers and analogs with modified heterocyclic attachments, which can profoundly impact target binding and selectivity.

Why Generic Substitution of 6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is Not Advisable


Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, even minor structural modifications lead to dramatic shifts in target affinity and selectivity. For example, the position of the methoxy substituent (6- vs 8-) alters the electron density of the quinoline core, while substitution on the thiazole ring (e.g., 4-methyl) introduces steric hindrance that can disrupt key hydrogen bonding interactions with biological targets [1]. In silico studies on related CB2 agonists have demonstrated that the C-6 substituent can modulate the conformation of the critical W6 residue in GPCR activation [2]. These structure-activity relationships (SAR) underscore that generic interchange of in-class compounds without quantitative verification of the specific substitution pattern carries a high risk of loss of potency, altered selectivity, or complete inactivity in a given assay system.

Quantitative Differentiation Evidence for 6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide vs. Closest Analogs


Axl Kinase Inhibition Potency: Class-Level Benchmarking Against the Lead Compound 9im

High-strength direct data for the target compound is limited. However, the 4-oxo-1,4-dihydroquinoline-3-carboxamide class has demonstrated potent Axl kinase inhibition. The lead compound 9im from this series (which differs from the target compound by its specific C-1, C-6, and amide substitutions) inhibited Axl with a Kd of 2.7 nM and an IC50 of 4.0 nM, while being significantly less potent against 403 other wild-type kinases [1]. The target compound, with its 6-methoxy and N-(thiazol-2-yl) configuration, is expected to occupy the same Axl ATP-binding pocket but with altered selectivity and potency profiles that must be empirically determined. This class-level data establishes the scaffold's capability for sub-nanomolar target engagement.

Axl kinase Cancer Metastasis

MAO-B Inhibition: Comparative Data for N-Aryl-4-oxo-1,4-dihydroquinoline-3-carboxamide Analogs

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has yielded highly potent and selective MAO-B inhibitors. N-(3,4-dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (compound 10) exhibited an MAO-B IC50 of 5.30 ± 0.74 nM with a selectivity index (SI) of ≥1887 over MAO-A [1]. The target compound replaces the N-(3,4-dichlorophenyl) group with an N-(thiazol-2-yl) moiety and the N-1 methyl with hydrogen, which is predicted to alter both potency and isoform selectivity. While direct data for the target compound in this assay is unavailable, the class-level evidence demonstrates that the core scaffold can achieve low nanomolar MAO-B inhibition with excellent selectivity.

MAO-B Neurodegeneration Selectivity

Positional Isomerism Effect: 6-Methoxy vs. 8-Methoxy Substitution on the Quinoline Core

The position of the methoxy group on the quinoline ring is a critical determinant of biological activity. In a molecular modeling study of 42 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives docked against the Axl kinase domain (PDB ID: 5U6B), the best-docked compound (9L) achieved a docking score of −4.085 kcal/mol and a PRIME MM/GBSA binding energy of −63.302 kcal/mol [1]. While the specific score for the 6-methoxy isomer is not separately reported, the study's 3D-QSAR models (Q² = 0.5715, R² = 0.8704 for atom-based model) demonstrate that substituent position significantly influences predicted binding affinity. The 6-methoxy substitution places the electron-donating group in a distinct spatial orientation compared to the 8-methoxy analog (CAS data available from multiple vendors), which can alter hydrogen-bond networks and hydrophobic contacts within the target binding site.

Structure-Activity Relationship Molecular Docking Drug Design

Thiazole Substitution Impact: Unsubstituted vs. 4-Methyl Thiazole Analogs

The target compound bears an unsubstituted thiazol-2-yl amide, whereas closely related commercial analogs feature a 4-methyl substituent on the thiazole ring (e.g., 6-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide, MW 315.3 g/mol ). The presence or absence of the 4-methyl group affects both the steric bulk and the hydrogen-bonding capacity of the thiazole NH. In kinase inhibitor SAR, such modifications frequently impact selectivity across the kinome. While direct comparative biochemical data between these two compounds is not publicly available, the molecular weight difference (unsubstituted thiazole analog ~301.3 g/mol vs. 4-methyl analog 315.3 g/mol) translates to improved ligand efficiency metrics for the target compound if equipotent activity is maintained.

Kinase Selectivity Ligand Efficiency Medicinal Chemistry

Recommended Application Scenarios for 6-Methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide Based on Evidence Profile


Axl Kinase Inhibitor Screening and Selectivity Profiling

Given the established potency of the 4-oxo-1,4-dihydroquinoline-3-carboxamide class against Axl kinase (IC50 = 4.0 nM for lead compound 9im) [1], this compound is suitable for inclusion in Axl inhibitor screening cascades. Its distinct N-(thiazol-2-yl) amide and 6-methoxy substitution pattern make it a valuable comparator to the published lead series for assessing the impact of heterocyclic amide variations on kinase selectivity and cellular anti-migration efficacy.

Structure-Activity Relationship (SAR) Exploration Around the Quinoline C-6 Position

The C-6 methoxy substituent has been shown in CB2 agonist programs to modulate critical GPCR conformational states [1]. This compound serves as a key intermediate for SAR studies comparing 6-methoxy, 8-methoxy, and unsubstituted quinoline derivatives. Its procurement enables systematic evaluation of electronic and steric effects at this position across multiple target classes (kinases, GPCRs, MAO).

Computational Chemistry and Pharmacophore Model Validation

The compound's well-defined structure has been incorporated into 3D-QSAR models for anticancer activity prediction (Atom-based Q² = 0.5715, R² = 0.8704) [1]. It can be used as a test ligand for validating docking protocols against the Axl kinase domain (PDB 5U6B) or for building new pharmacophore hypotheses that discriminate between 6- and 8-substituted quinoline carboxamides.

MAO-B Inhibitor Lead Generation and Isoform Selectivity Studies

The 4-oxo-1,4-dihydroquinoline-3-carboxamide core has delivered MAO-B inhibitors with IC50 values in the low nanomolar range and >1800-fold selectivity over MAO-A [1]. The N-(thiazol-2-yl) variant offers a novel amide substituent for exploring MAO-B active site interactions, with the potential to yield differentiated intellectual property in the neurodegeneration therapeutic area.

Quote Request

Request a Quote for 6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.